Lauric Acid Leelamide

Pyruvate Dehydrogenase Kinase PDK Inhibition Kinase Inhibitor

Lauric acid leelamide is a synthetic fatty acid amide conjugate formed by the condensation of lauric acid (C12:0) with leelamine (dehydroabietylamine), a diterpene amine. It is structurally classified as a N-acyl amide derivative of leelamine and is primarily utilized as a biochemical tool for investigating pyruvate dehydrogenase kinase (PDK) inhibition and fatty acid amide pharmacology.

Molecular Formula C32H53NO
Molecular Weight 467.8 g/mol
Cat. No. B1153768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauric Acid Leelamide
Synonyms1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide
Molecular FormulaC32H53NO
Molecular Weight467.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C
InChIInChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1
InChIKeyZJZPELRZWMRYGW-PFRPCOQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lauric Acid Leelamide: A Fatty Acid Amide Analog of Leelamine for PDK Inhibition Studies


Lauric acid leelamide is a synthetic fatty acid amide conjugate formed by the condensation of lauric acid (C12:0) with leelamine (dehydroabietylamine), a diterpene amine [1]. It is structurally classified as a N-acyl amide derivative of leelamine and is primarily utilized as a biochemical tool for investigating pyruvate dehydrogenase kinase (PDK) inhibition and fatty acid amide pharmacology . The compound is supplied as a research-grade chemical with defined solubility and stability profiles .

Why Lauric Acid Leelamide Cannot Be Simply Substituted with Leelamine or Other Fatty Acid Amide Analogs


Despite sharing a common leelamine core, lauric acid leelamide exhibits distinct physicochemical and pharmacological properties that preclude direct substitution with leelamine or other fatty acid amide analogs (e.g., arachidonic acid leelamide). The C12 saturated fatty acid moiety of lauric acid leelamide confers altered lipophilicity, solubility, and potentially reduced cannabinoid receptor off-target activity compared to the parent amine . Furthermore, while PDK inhibitory potency is conserved across several leelamide derivatives, the fatty acid chain length and saturation state critically influence membrane partitioning, cellular uptake, and subcellular distribution [1]. These differences directly impact experimental outcomes in PDK-focused assays and in vivo pharmacokinetic studies, making informed selection essential for reproducible research .

Quantitative Differentiation of Lauric Acid Leelamide from Closest Analogs: A Comparative Evidence Guide


PDK Inhibition Potency: Lauric Acid Leelamide vs. Leelamine and Arachidonic Acid Leelamide

Lauric acid leelamide exhibits an IC50 of 9.5 µM against pyruvate dehydrogenase kinase (PDK) in a standardized in vitro enzymatic assay [1][2]. This potency is identical to that of leelamine (IC50 9.5 µM) and arachidonic acid leelamide (IC50 9.5 µM) when tested under the same conditions [1]. The data confirm that the C12 fatty acid amide modification does not compromise PDK inhibitory activity.

Pyruvate Dehydrogenase Kinase PDK Inhibition Kinase Inhibitor

Solubility in DMSO: Lauric Acid Leelamide vs. Leelamine

Lauric acid leelamide demonstrates a solubility of 20 mg/mL in DMSO at room temperature . In contrast, leelamine (free base or hydrochloride salt) exhibits significantly higher solubility in DMSO, typically ranging from 40 to 100 mg/mL . This 2- to 5-fold reduction in solubility may influence dissolution kinetics and bioavailability in in vivo studies.

Solubility DMSO Formulation

Molecular Weight and Lipophilicity: Lauric Acid Leelamide vs. Leelamine

Lauric acid leelamide (molecular weight 467.8 g/mol) possesses a substantially higher molecular weight and increased lipophilicity compared to leelamine (285.5 g/mol) [1][2]. The addition of the C12 saturated fatty acid chain increases the predicted logP from approximately 5.4-6.4 for leelamine to an estimated ~8.5 for lauric acid leelamide [3][4]. This elevated lipophilicity may alter membrane permeability, tissue distribution, and plasma protein binding.

Lipophilicity Molecular Weight LogP

Cannabinoid Receptor Off-Target Activity: Lauric Acid Leelamide vs. Leelamine

Leelamine exhibits weak affinity for human CB1 and CB2 cannabinoid receptors, causing 20% displacement of [3H]-CP55940 at a concentration of 10 µM [1]. In contrast, lauric acid leelamide is reported to have no significant CB receptor activity; vendor datasheets explicitly state that 'there are no published studies of the pharmacological properties of lauric acid leelamide' [2]. This suggests that the fatty acid amide modification substantially reduces or eliminates CB receptor engagement.

Cannabinoid Receptor CB1 CB2 Selectivity

Stability and Storage Conditions: Lauric Acid Leelamide vs. Leelamine

Lauric acid leelamide powder is stable for at least 3 years when stored at -20°C . Stock solutions in DMSO or ethanol are stable for 6 months at -80°C and for 1 month at -20°C . These storage recommendations are comparable to those for leelamine, which is stable for 36 months as a lyophilized powder at -20°C [1].

Stability Storage Shelf-life

Optimal Research and Industrial Applications for Lauric Acid Leelamide Based on Comparative Evidence


PDK Inhibition Studies Requiring Retained Potency with Altered Physicochemical Profile

Lauric acid leelamide is the preferred tool compound when the experimental design demands PDK inhibition at an IC50 of 9.5 µM but also requires the distinct lipophilicity and solubility properties conferred by the C12 fatty acid chain [1]. This is particularly relevant for cell-based assays where membrane partitioning or intracellular distribution differs from leelamine.

In Vitro Assays Minimizing Cannabinoid Receptor Off-Target Effects

For studies focused on PDK-mediated metabolic regulation without confounding CB1/CB2 receptor activation, lauric acid leelamide offers a cleaner pharmacological profile compared to leelamine, which retains weak cannabinoid receptor affinity (20% displacement at 10 µM) [2][3].

Formulation Development for Sustained-Release or Controlled Precipitation Systems

The reduced DMSO solubility (20 mg/mL) of lauric acid leelamide relative to leelamine (40-100 mg/mL) makes it a more suitable candidate for formulating sustained-release preparations or for applications where controlled precipitation is desired .

Comparative Pharmacology Studies of Fatty Acid Amide Analogs

As the C12 saturated analog in a series of fatty acid leelamides (including arachidonic acid leelamide, C20:4), lauric acid leelamide serves as a critical comparator for structure-activity relationship (SAR) studies investigating how fatty acid chain length and saturation influence PDK inhibition, cellular uptake, and off-target interactions .

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